molecular formula C26H44N6O10 B12571257 L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid CAS No. 586346-55-6

L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid

Cat. No.: B12571257
CAS No.: 586346-55-6
M. Wt: 600.7 g/mol
InChI Key: URKZGSNAQWXSJZ-FVIUCFCASA-N
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Description

L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid is a peptide compound composed of six amino acids: threonine, leucine, proline, alanine, alanine, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyluronium-hexafluoro-phosphate (HBTU).

    Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the threonine or glutamic acid residues, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can produce hydroxythreonine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism depends on the context of its application, such as its role in cellular signaling or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • L-Threonyl-L-prolyl-L-prolyl-L-alanylglycyl-L-prolyl-L-α-aspartyl-L-valylglycyl-L-prolyl-L-arginine
  • L-alanyl-L-glutamine dipeptide
  • N-Acetylmuramyl-L-alanyl-D-isoglutamine hydrate

Uniqueness

L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and pathways, making it valuable for specific research and therapeutic applications.

Properties

CAS No.

586346-55-6

Molecular Formula

C26H44N6O10

Molecular Weight

600.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C26H44N6O10/c1-12(2)11-17(31-24(39)20(27)15(5)33)25(40)32-10-6-7-18(32)23(38)29-13(3)21(36)28-14(4)22(37)30-16(26(41)42)8-9-19(34)35/h12-18,20,33H,6-11,27H2,1-5H3,(H,28,36)(H,29,38)(H,30,37)(H,31,39)(H,34,35)(H,41,42)/t13-,14-,15+,16-,17-,18-,20-/m0/s1

InChI Key

URKZGSNAQWXSJZ-FVIUCFCASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)O)N

Origin of Product

United States

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